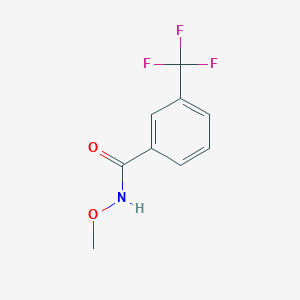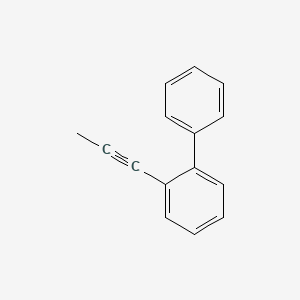![molecular formula C12H6Cl2N2 B14123848 2-Chloro-5-[2-(6-chloropyridin-3-yl)ethynyl]pyridine](/img/structure/B14123848.png)
2-Chloro-5-[2-(6-chloropyridin-3-yl)ethynyl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-[2-(6-chloropyridin-3-yl)ethynyl]pyridine is a chemical compound that belongs to the class of pyridines It is characterized by the presence of two chlorine atoms and an ethynyl group attached to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-[2-(6-chloropyridin-3-yl)ethynyl]pyridine typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied for the formation of carbon-carbon bonds and is known for its mild reaction conditions and functional group tolerance . The process involves the reaction of 2-chloropyridine-3-boronic acid with 2-chloro-5-iodopyridine in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-5-[2-(6-chloropyridin-3-yl)ethynyl]pyridine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction may produce pyridine derivatives with reduced functional groups.
Aplicaciones Científicas De Investigación
2-Chloro-5-[2-(6-chloropyridin-3-yl)ethynyl]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development and as a pharmacological tool.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Chloro-5-[2-(6-chloropyridin-3-yl)ethynyl]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloropyridine-3-boronic acid: Used in similar synthetic applications and has comparable chemical properties.
2-Chloro-5-hydroxypyridine: Another pyridine derivative with different functional groups and reactivity.
2-Amino-5-chloropyridine: Used as a synthetic intermediate in various chemical reactions.
Propiedades
Fórmula molecular |
C12H6Cl2N2 |
|---|---|
Peso molecular |
249.09 g/mol |
Nombre IUPAC |
2-chloro-5-[2-(6-chloropyridin-3-yl)ethynyl]pyridine |
InChI |
InChI=1S/C12H6Cl2N2/c13-11-5-3-9(7-15-11)1-2-10-4-6-12(14)16-8-10/h3-8H |
Clave InChI |
NCJSGJKKCBUBGM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC=C1C#CC2=CN=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


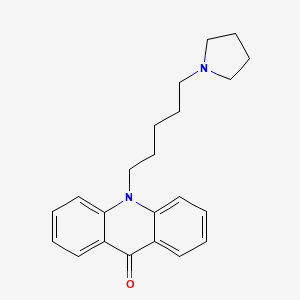
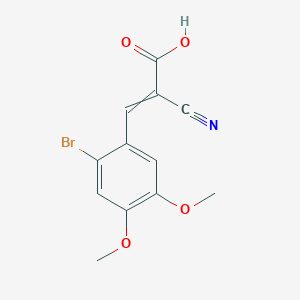
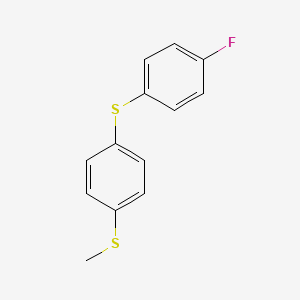
![1-(2-chlorobenzyl)-3-(4-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14123783.png)
![(2S,3R)-3-hydroxy-2-[[(3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]butanoic acid](/img/structure/B14123785.png)
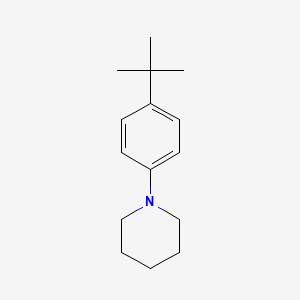
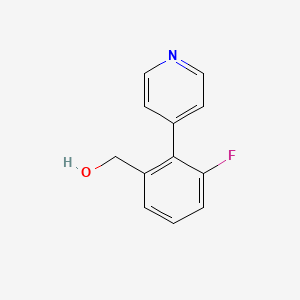

![2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-nitrophenyl)acetamide](/img/structure/B14123800.png)
![2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B14123823.png)
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[(2-hydroxypropyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-, disodium salt](/img/structure/B14123826.png)
